(6-Fluoronaphthalen-2-yl)methanol
Overview
Description
(6-Fluoronaphthalen-2-yl)methanol , also known by other names such as (6-Fluoro-2-naphthyl)methanol and 6-Fluoro-2-naphthalenemethanol , is a chemical compound with the molecular formula C₁₁H₉FO and a molecular weight of 176.19 g/mol . It belongs to the class of naphthalene derivatives and contains a fluorine atom attached to the naphthalene ring.
Synthesis Analysis
Several synthetic routes exist for the preparation of this compound. One such method involves the reaction of 6-fluoro-naphthalene-2-carboxylic acid with borane-THF in tetrahydrofuran . The detailed steps include the addition of BH₃.THF to the acid, followed by overnight stirring, concentration, and subsequent treatment with NaOH solution and diethyl ether .
Another synthesis route may involve different reagents and conditions, and further exploration of the literature would provide additional insights.
Molecular Structure Analysis
The molecular structure of (6-Fluoronaphthalen-2-yl)methanol consists of a naphthalene ring with a fluorine atom attached at position 6. The hydroxyl group (–OH) is connected to the naphthalene ring, forming the methanol moiety. The compound’s structure is crucial for understanding its properties and reactivity .
Chemical Reactions Analysis
(6-Fluoronaphthalen-2-yl)methanol can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitution, oxidation, or other transformations. Further investigation into specific reactions and their mechanisms would provide a deeper understanding of its behavior.
Scientific Research Applications
Synthesis and Chemical Analysis
Gram-Scale Synthesis Using Palladium Catalyzed C-H Halogenation : The synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol, a derivative, demonstrates advantages like milder reaction conditions and higher yields compared to traditional methods. This process exemplifies the efficient synthesis of complex fluorinated compounds (Sun, Sun, & Rao, 2014).
Development of Fluorescent Sensors : A study developed a fluorescent Schiff base related to (6-Fluoronaphthalen-2-yl)methanol, showing potential in sensing applications, particularly as a Cu(II) ion sensor. This highlights the use of such compounds in developing selective and sensitive sensors (Yıldırım & Kaya, 2010).
Analytical Chemistry Applications : A methyl ester derivative of a related compound was used as a fluorogenic labeling reagent in high-performance liquid chromatography for the analysis of biologically important thiols, demonstrating the utility of such compounds in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Materials Science and Polymer Research
- Oxidation of Polymers : Research utilized 2-dimethylamino-6-propionylnaphthalene, a related compound, to monitor the oxidation of polymers. This study highlights the application of similar fluorinated compounds in understanding and monitoring polymer degradation and stability (Rapp, Poutougnigni, Gardette, Bussière, & Therias, 2018).
Biomedical and Biochemical Applications
Solvation Dynamics in Biological Systems : Studies on solvation dynamics using methanol, a solvent commonly used with (6-Fluoronaphthalen-2-yl)methanol, provide insights into biochemical processes. Such studies are crucial for understanding interactions in biological systems (Rosenthal, Jimenez, Fleming, Kumar, & Maroncelli, 1994).
Chemical Sensing in Biomedical Analysis : A novel fluorophore, derived from a related compound, demonstrates strong fluorescence in a wide pH range, making it a potential candidate for biomedical analysis and fluorescent labeling in biological studies (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Mechanism of Action
Research indicates that (6-Fluoronaphthalen-2-yl)methanol exerts its effects through inhibition of de novo pyrimidine nucleotide biosynthesis. Exposure to this compound leads to a significant decrease in intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . It inhibits dihydroorotate dehydrogenase , a critical enzyme in the pathway, resulting in the depletion of precursors necessary for RNA and DNA synthesis. This mechanism contributes to its anticancer properties .
properties
IUPAC Name |
(6-fluoronaphthalen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSYNZQYIYTKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoronaphthalen-2-yl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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